2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIBBDIXIFTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Fluorinated Benzaldehydes
Reaction of 2-aminothiophenol with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) yields the benzothiazole core. The fluorine substituent is introduced at position 6 via the aldehyde’s para-fluorine group.
Key Conditions
Alternative Route via Halogen Exchange
For higher regioselectivity, 6-nitro-1,3-benzothiazol-2-amine may undergo nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) in dimethylformamide (DMF). This method avoids competing side reactions but requires elevated temperatures (120–140°C).
Synthesis of 2-Bromobenzoyl Chloride
The electrophilic partner, 2-bromobenzoyl chloride, is synthesized via two sequential steps:
Bromination of Benzoic Acid
Ortho-bromination of benzoic acid employs N-bromosuccinimide (NBS) in chloroform under catalytic titanium dioxide (TiO<sub>2</sub>). This method achieves >90% regioselectivity for the 2-bromo isomer.
Reaction Parameters
Conversion to Acid Chloride
2-Bromobenzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) at reflux (70–80°C) for 3 h, yielding 2-bromobenzoyl chloride with >95% purity.
Amide Coupling: Formation of 2-Bromo-N-(6-Fluoro-1,3-Benzothiazol-2-yl)Benzamide
The final step involves coupling 6-fluoro-1,3-benzothiazol-2-amine with 2-bromobenzoyl chloride. Two protocols are prevalent:
Schotten-Baumann Conditions
Aqueous alkaline conditions (NaOH or K<sub>2</sub>CO<sub>3</sub>) facilitate the reaction at 0–5°C. This method minimizes hydrolysis of the acid chloride.
Optimized Protocol
Coupling Agent-Mediated Synthesis
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF improves yields to 85–90%. This method is preferred for moisture-sensitive intermediates.
Critical Data
Purification and Characterization
Recrystallization
Crude product is recrystallized from isopropanol or ethanol/water mixtures, enhancing purity to >99%.
Spectroscopic Validation
-
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 8.91 (s, 1H, NH), 8.52 (d, <i>J</i> = 8.4 Hz, 1H), 8.36 (d, <i>J</i> = 7.8 Hz, 1H).
Industrial-Scale Considerations
The patent-derived bromination method offers scalability advantages:
-
Catalyst Reusability: TiO<sub>2</sub> is recoverable via filtration.
-
Solvent Recovery: Chloroform is distilled and reused, reducing costs.
-
Throughput: Batches of 10–100 kg demonstrate consistent yields (80–85%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial and anticancer agent. Research indicates that benzothiazole derivatives exhibit significant biological activity against various pathogens and cancer cell lines.
- Antimicrobial Activity: Studies have shown that derivatives of benzothiazole can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds similar to 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .
- Anticancer Activity: The compound has been evaluated for its efficacy against several cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Biological Studies
The compound's structure allows it to interact with biological targets effectively. It has been noted for its potential to act as an inhibitor of key enzymes such as DNA gyrase, which is crucial for bacterial replication. This suggests that it could serve as a lead compound in the development of new antibiotics.
Material Science
In addition to its biological applications, this compound is being explored for use in the development of new materials. Its unique chemical properties make it suitable for creating compounds with specific electronic or optical characteristics, which could be beneficial in various industrial applications.
Antibacterial Activity Assessment
A study evaluated the antibacterial properties of various benzothiazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4.5 | Staphylococcus aureus |
| Related Benzothiazole Derivative | 5.0 | Escherichia coli |
These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics.
Anticancer Efficacy Study
In another study focusing on anticancer properties, the compound was tested against human colorectal carcinoma cell lines (HCT116). The IC50 values were measured to assess potency:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 6.8 | HCT116 |
| Standard Chemotherapy Drug | 9.9 | HCT116 |
The findings suggest that this compound could be a viable candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of key enzymes in bacterial cells. It targets enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . By inhibiting these enzymes, the compound disrupts bacterial metabolism and leads to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The target compound’s key structural features include a brominated benzamide and a fluorinated benzothiazole. Comparisons with analogs highlight how substituents influence properties:
Key Observations :
- Electron Effects : Fluorine’s electronegativity may stabilize the benzamide moiety, influencing receptor binding .
- Steric and Solubility Effects : Sulfonyl (SO₂) or methyl (Me) groups improve solubility but may reduce bioavailability due to increased polarity .
Physicochemical and Computational Properties
Insights :
- The target compound’s higher XLogP3 (vs.
- Similar polar surface areas (e.g., ~113 Ų) across halogenated analogs indicate comparable bioavailability challenges .
Biological Activity
2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
It features a bromine atom at the 2-position and a fluorine atom at the 6-position of the benzothiazole ring, which is linked to a benzamide moiety. The synthesis typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane.
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and transcription .
Anticancer Properties
Recent research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro studies using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) revealed that compounds similar to this compound significantly reduced cell viability. The compound was found to induce apoptosis and arrest the cell cycle, primarily through the inhibition of key signaling pathways such as AKT and ERK .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 1.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study published in Frontiers in Chemistry, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation and migration in vitro. The study highlighted the compound's ability to modulate inflammatory responses while exhibiting cytotoxic effects against tumor cells .
Case Study 2: Antimicrobial Assessment
Another research effort focused on evaluating the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound effectively inhibited bacterial growth, suggesting potential use as therapeutic agents in infectious diseases .
Q & A
Basic: What are optimized synthetic routes for 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer:
The compound can be synthesized via amide coupling between 2-bromo-6-fluorobenzoic acid derivatives and 2-amino-6-fluorobenzothiazole. Key steps include:
- Activation of the carboxylic acid : Use 2-bromo-6-fluorobenzoyl chloride (synthesized via thionyl chloride treatment) .
- Nucleophilic substitution : React with 2-amino-6-fluorobenzothiazole in pyridine or DMF, with triethylamine as a base to facilitate amide bond formation .
- Optimization : Reaction yields improve under anhydrous conditions at 0–25°C, monitored by TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
Enantioselective Suzuki-Miyaura coupling can introduce axial chirality. For example:
- Use Pd catalysts with chiral ligands (e.g., BINAP) to couple bromobenzamide intermediates with boronic acids.
- Reaction conditions: 60°C in toluene/water, K₂CO₃ as base. Monitor enantiomeric excess (ee) via chiral HPLC .
- Key challenge: Steric hindrance from the benzothiazole moiety requires ligand optimization to achieve >90% ee .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms amide bond formation (N-H at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 351.1 m/z).
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., C-Br: 1.89 Å, C-F: 1.34 Å) .
Advanced: How to resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer)?
Methodological Answer:
- Dose-response studies : Test across multiple cell lines (e.g., HeLa, HepG2) to identify IC₅₀ variability due to metabolic differences .
- Orthogonal assays : Combine MTT (cytotoxicity) with viral plaque reduction (e.g., Ebola pseudotypes) to distinguish direct antiviral vs. cytotoxic effects .
- Target validation : Use siRNA knockdown of suspected targets (e.g., PFOR enzyme) to confirm mechanism .
Basic: What purification methods ensure high purity for in vitro studies?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Dissolve in hot methanol, cool to 4°C for crystal formation. Purity >98% confirmed by HPLC (C18 column, 254 nm) .
Advanced: How to model ligand-target interactions computationally?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding to PFOR enzyme. The benzothiazole ring occupies a hydrophobic pocket, while the amide forms hydrogen bonds with Arg-231 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Basic: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Analyze degradation via HPLC at 24/48 hours .
- Light/thermal stability : Expose to UV light (254 nm) and 40°C for 72 hours. Degradation products identified by LC-MS .
Advanced: What strategies address low solubility in aqueous media?
Methodological Answer:
- Prodrug design : Introduce phosphate groups at the amide nitrogen to enhance hydrophilicity.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method, 150 nm size) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
